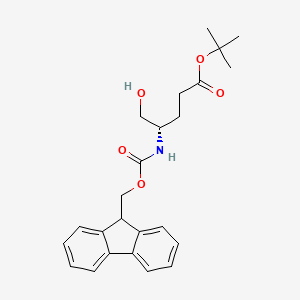

Fmoc-Glutamol(OtBu)

Description

BenchChem offers high-quality Fmoc-Glutamol(OtBu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Glutamol(OtBu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-Glu(OtBu)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex peptide synthesis, the precise incorporation of acidic amino acid residues is a critical determinant of success. Among the repertoire of protected amino acids, Fmoc-Glu(OtBu)-OH has established itself as an indispensable building block. This technical guide provides an in-depth exploration of the role of Fmoc-Glu(OtBu)-OH in peptide synthesis, detailing its mechanism of action, experimental protocols, and key physicochemical properties.

Core Principles: Orthogonal Protection in Fmoc/tBu Solid-Phase Peptide Synthesis

Fmoc-Glu(OtBu)-OH is a derivative of glutamic acid strategically designed for use in Solid-Phase Peptide Synthesis (SPPS) employing the widely adopted Fmoc/tBu chemistry.[1] Its utility is rooted in an orthogonal protection strategy, which allows for the selective removal of protecting groups under different chemical conditions, ensuring the controlled, stepwise elongation of the peptide chain.[2][3]

The molecule features two key protecting groups:

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group shields the alpha-amino group of glutamic acid. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This deprotection step exposes the amino group, making it available for coupling with the next amino acid in the sequence.

-

The γ-OtBu (tert-butyl) ester: This group protects the side-chain carboxyl group of glutamic acid. The OtBu group is acid-labile and remains stable under the basic conditions used for Fmoc group removal.[1][3] It is cleaved during the final step of SPPS, typically with a strong acid cocktail containing trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support resin.[1]

This orthogonal scheme is the cornerstone of modern SPPS, preventing unwanted side reactions such as the formation of branched peptides or oligomerization at the side chain.[3]

Physicochemical and Quantitative Data

The selection of high-quality reagents is paramount for successful peptide synthesis. Fmoc-Glu(OtBu)-OH is commercially available from various suppliers, and its key properties are summarized below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇NO₆ | [6][7] |

| Molecular Weight | 425.47 g/mol | [6][7] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥98.0% to ≥99.0% | [8][9] |

| Enantiomeric Purity | ≥99.8% | [8] |

| Solubility | Soluble in DMF and DMSO; insoluble in H₂O | [6][10] |

| Storage Temperature | 2-8°C | [7][9] |

| Optical Rotation | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | [7][9] |

Experimental Protocols: Incorporation of Fmoc-Glu(OtBu)-OH in SPPS

The following section details a standard protocol for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.

Materials

-

Fmoc-Glu(OtBu)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Step-by-Step Methodology

-

Resin Swelling: The solid support resin is swelled in DMF for at least 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.[1]

-

Fmoc Deprotection: The Fmoc group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF. This is typically a two-step process: a brief initial treatment (2-5 minutes) followed by a longer treatment (10-20 minutes) to ensure complete deprotection.[1][11] The resin is then thoroughly washed with DMF to remove residual piperidine.[1]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HATU or HBTU (3-5 equivalents) are dissolved in DMF.[1][6]

-

A base, typically DIPEA (6-10 equivalents), is added to the mixture to facilitate the activation of the carboxylic acid group.[1][6]

-

This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]

-

The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative test indicates the absence of free primary amines and thus a complete reaction.[6]

-

-

Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.[1]

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.[11]

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residues) are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[11]

-

Peptide Precipitation and Purification: The crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[11] The precipitate is then collected, washed, and can be purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the role of Fmoc-Glu(OtBu)-OH in peptide synthesis, the following diagrams illustrate the key chemical structures and processes.

Caption: Chemical structure of Fmoc-Glu(OtBu)-OH.

Caption: SPPS workflow for incorporating Fmoc-Glu(OtBu)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. nbinno.com [nbinno.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fmoc-Glu(OtBu)-OH [cem.com]

- 9. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-glutamic acid 5-tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-glutamic acid 5-tert-butyl ester, also known as Fmoc-Glu(OtBu)-OH, is a crucial amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ester on the side-chain carboxyl group, enables orthogonal protection strategies. This allows for the selective deprotection of the N-terminus for peptide chain elongation and subsequent side-chain deprotection during final cleavage, making it an invaluable component in the synthesis of complex peptides for research and therapeutic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and purification, and its applications in peptide chemistry.

Physicochemical Properties

The key physicochemical properties of Fmoc-L-glutamic acid 5-tert-butyl ester are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₂₄H₂₇NO₆[1] |

| Molecular Weight | 425.47 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[1][2] |

| Melting Point | 83-91.2 °C[1][3] |

| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[1][3] |

| Purity (HPLC) | ≥98.0%[1][4] |

| CAS Number | 71989-18-9[1] |

| Solubility | Soluble in DMSO (90 mg/mL), Methanol, Ethyl Acetate, and N,N-dimethylformamide.[2][3][5] Poorly soluble in water and insoluble in petroleum ether.[2] |

| pKa (Predicted) | 3.70 ± 0.10[3] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³[3] |

| Boiling Point (Predicted) | 633.5 ± 55.0 °C[3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation of Fmoc-L-glutamic acid 5-tert-butyl ester.

-

¹H NMR: Spectral data is available for the confirmation of the proton environments within the molecule.[6][7]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the compound.[8]

-

Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester

A common and scalable method for the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester involves a multi-step process starting with the protection of L-glutamic acid.[1] The general workflow is outlined below.

Detailed Protocol:

-

Formation of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂):

-

In a suitable reaction vessel, L-glutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[1][9]

-

The reaction is typically carried out at a controlled temperature (e.g., 10-20°C) for an extended period (e.g., 48 hours).[1][10]

-

Following the reaction, the mixture is worked up by adding water and extracting the product into the organic phase.[9] The organic layer is then neutralized.[9]

-

-

Selective removal of the α-tert-butyl ester:

-

The di-tert-butyl ester is treated with a copper salt, such as copper(II) chloride (CuCl₂), to form a copper complex.[1][9] This reaction is typically heated (e.g., 50°C) for several hours.[1][9]

-

The copper is subsequently removed using a chelating agent like tetramethylethylenediamine (TMEDA) or EDTA in a suitable solvent system, and the pH is adjusted to yield L-Glutamic acid 5-tert-butyl ester.[1][9][11]

-

-

N-terminal Fmoc Protection:

Purification of Fmoc-L-glutamic acid 5-tert-butyl ester

High purity of Fmoc-L-glutamic acid 5-tert-butyl ester is critical for successful peptide synthesis.[1] The crude product is typically purified through a series of acidification, extraction, and crystallization steps.[1]

Detailed Protocol:

-

Acidification: The crude reaction mixture is acidified with an acid such as hydrochloric acid (HCl).[1]

-

Extraction: The product is extracted into an organic solvent, typically ethyl acetate.[1]

-

Washing and Drying: The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate.[1]

-

Concentration and Crystallization: The ethyl acetate is removed under reduced pressure to concentrate the product.[1] Crystallization is then induced, often by adding a non-polar solvent such as hexane, to yield the purified solid product.[1]

Applications in Peptide Synthesis

Fmoc-L-glutamic acid 5-tert-butyl ester is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis.[12] Its primary application lies in the introduction of glutamic acid residues into a growing peptide chain.[2] The orthogonal protection scheme, where the Fmoc group is removed by a mild base (like piperidine) and the tert-butyl group by a strong acid (like trifluoroacetic acid), is fundamental to the successful synthesis of complex peptides.[13][14] This strategy prevents unwanted side reactions and ensures the integrity of the final peptide product.[13]

Beyond standard peptide synthesis, this compound is also utilized in the preparation of more complex structures such as stapled α-helical peptides and peptide C-terminal thioesters.[2]

Storage and Handling

For long-term stability, Fmoc-L-glutamic acid 5-tert-butyl ester powder should be stored at -20°C for up to three years.[5] In solvent, it should be stored at -80°C for up to one year.[5] It is important to keep the compound away from moisture.[5] Recommended storage conditions may also be at 0-8°C or below +30°C.[3][15] Always refer to the supplier's specific recommendations for storage.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and applications of Fmoc-L-glutamic acid 5-tert-butyl ester. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, facilitating the efficient and high-purity synthesis of this essential building block for peptide-based research and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-L-glutamic acid 5-tert-butyl ester | 71989-18-9 [chemicalbook.com]

- 3. Fmoc-L-glutamic acid 5-tert-butyl ester CAS#: 71989-18-9 [m.chemicalbook.com]

- 4. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]

- 5. Fmoc-L-glutamic acid 5-tert-butyl ester | TargetMol [targetmol.com]

- 6. Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester(200616-40-6) 1H NMR [m.chemicalbook.com]

- 7. Fmoc-L-glutamic acid 5-tert-butyl ester(71989-18-9) 1H NMR spectrum [chemicalbook.com]

- 8. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 11. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

- 14. L-Glutamic acid 5-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-Glu(OtBu)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu(OtBu)-OH. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the precise incorporation of glutamic acid residues into peptide sequences. This document outlines its chemical properties, molecular structure, and detailed protocols for its application in peptide synthesis, catering to the needs of researchers and professionals in drug development and peptide chemistry.

Core Properties of Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OtBu)-OH is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its utility in Fmoc-based SPPS.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇NO₆ | [1] |

| Molecular Weight | 425.47 g/mol | [2] |

| Alternate Molecular Weight | 425.49 g/mol , 425.5 g/mol | [1][3][4] |

| CAS Number | 71989-18-9 | [5][2][3][4] |

| Appearance | White to off-white powder | --- |

| Purity (typical) | ≥98.0% (HPLC) | [5] |

| Melting Point | 90 °C | [2] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water |

Note: A hydrate form of Fmoc-Glu(OtBu)-OH exists with the molecular formula C₂₄H₂₉NO₇ and a molecular weight of approximately 443.5 g/mol .[6]

Chemical Structure

Caption: Chemical structure of Fmoc-Glu(OtBu)-OH.

Experimental Protocols in Solid-Phase Peptide Synthesis

The use of Fmoc-Glu(OtBu)-OH in SPPS follows a cyclical process of deprotection, coupling, and washing. The protocols provided below are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

General Workflow for SPPS using Fmoc-Glu(OtBu)-OH

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.[7]

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture for 3-5 minutes at room temperature.[4]

-

Drain the deprotection solution.

-

Repeat the addition of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

-

A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[3]

Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH

The coupling reaction involves the activation of the carboxylic acid of Fmoc-Glu(OtBu)-OH to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)[8] or HBTU/TBTU.[9]

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[8][9]

-

DMF

Procedure:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent (e.g., HATU) in DMF.[8]

-

Add the base (e.g., DIPEA) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[8] The completion of the coupling can be monitored using a Kaiser test (a negative result indicates successful coupling).

-

Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).[8]

Signaling Pathway of Fmoc-SPPS Cycle

Caption: Key steps in one cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups, including the OtBu group of glutamic acid, are removed simultaneously.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[10]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[11]

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[10]

-

Stir or agitate the mixture at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[8]

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Conclusion

Fmoc-Glu(OtBu)-OH is an indispensable reagent in the field of peptide synthesis. Its strategic design, with an orthogonal protection scheme, allows for the efficient and controlled assembly of complex peptide molecules. The protocols outlined in this guide provide a foundational framework for the successful incorporation of glutamic acid into synthetic peptides. Researchers and drug development professionals can leverage this information to optimize their synthetic strategies and advance the development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Orthogonal Protection Strategy Using Fmoc and OtBu Groups: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern chemical peptide synthesis, enabling the precise assembly of amino acids into complex peptide chains. Among the various methodologies, the orthogonal protection strategy employing the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl (OtBu) group for side-chain protection has become the gold standard in solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical overview of the Fmoc/OtBu strategy, detailing its core principles, experimental protocols, quantitative data on reaction efficiencies, and visualizations of the key chemical processes.

The power of the Fmoc/tBu strategy lies in its orthogonality: the two types of protecting groups are removed under distinct and non-interfering chemical conditions.[2][3] The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for its repeated removal at each cycle of peptide chain elongation.[4] Conversely, the OtBu and other tert-butyl-based side-chain protecting groups are stable to these basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), in the final step of the synthesis.[3][4] This orthogonal scheme minimizes unwanted side reactions and is compatible with a wide range of amino acid functionalities, making it ideal for the synthesis of complex and sensitive peptides.[5]

Data Presentation: A Quantitative Look at Efficiency and Kinetics

The success of peptide synthesis relies on the near-quantitative completion of both deprotection and coupling steps. Below are tables summarizing key quantitative data related to the Fmoc/OtBu strategy.

Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS

| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[6][7] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[7] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Advantages: Fast and efficient, widely used.[6] Disadvantages: Potential for guanidinylation if used in excess.[7] |

| HCTU | Aminium/Uronium Salt | 5-20 minutes | >99 | >95 | Very Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[6][7] Disadvantages: Can have impurities that affect peptide purity.[7] |

| PyBOP | Phosphonium Salt | 30-60 minutes | >98 | >95 | Low | Advantages: Efficient, no risk of guanidinylation.[7] Disadvantages: Can be more expensive than carbodiimides. |

| DIC/HOBt or Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-99 | >90 | Low | Advantages: Cost-effective, minimal racemization.[6][8] Disadvantages: Slower reaction times, formation of insoluble urea byproduct (with DCC).[8] |

Table 2: Fmoc Deprotection Kinetics with Different Bases

| Deprotection Reagent | Concentration | Typical Deprotection Time | Efficacy | Notes |

| Piperidine | 20% in DMF | 2 x (1-10) min | High | The most common reagent, but can promote aspartimide formation.[9] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF/NMP (often with a scavenger like piperazine) | < 1 minute | Very High | Much faster than piperidine, but can significantly increase aspartimide formation.[2][10] Not recommended for Asp-containing peptides.[2] |

| Piperazine | 5-10% in DMF/NMP | 2 x (5-15) min | High | A weaker base than piperidine, which can reduce aspartimide formation.[11] |

Table 3: Strategies to Minimize Aspartimide Formation

| Strategy | Description | Reported Effectiveness |

| Modified Deprotection Conditions | Addition of 0.1 M HOBt or Oxyma to 20% piperidine in DMF.[12] | Significantly reduces aspartimide formation.[12] |

| Bulky Side-Chain Protecting Groups | Use of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[12] | Fmoc-Asp(OBno)-OH reduces aspartimide formation to almost undetectable amounts in Asp-Asn and Asp-Arg sequences. For the challenging Asp-Gly sequence, it is also highly effective.[12][13] |

| Backbone Protection | Incorporation of a backbone-protecting group (e.g., Hmb, Dmb) on the nitrogen of the amino acid following the Asp residue.[12] | Prevents the initial cyclization that leads to aspartimide formation.[12] |

Experimental Protocols

Detailed methodologies for the key steps in Fmoc/tBu solid-phase peptide synthesis are provided below. These protocols are for manual synthesis on a 0.1 mmol scale.

Protocol 1: Resin Swelling and Preparation

-

Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.

-

Add 5-10 mL of N,N-dimethylformamide (DMF) to the resin.

-

Agitate the mixture gently for 30-60 minutes to allow the resin to swell completely.

-

Drain the DMF from the reaction vessel.

Protocol 2: Nα-Fmoc Group Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[5]

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

-

Perform a Kaiser test (Protocol 4) to confirm the presence of a free primary amine.

Protocol 3: Amino Acid Coupling (using HATU)

-

In a separate vial, pre-activate the next Fmoc-amino acid by dissolving the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL).

-

Perform a Kaiser test (Protocol 4) to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

Protocol 4: Kaiser Test for Monitoring Coupling

-

Prepare three solutions:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[5]

-

-

Take a small sample of resin beads (~5-10 beads) in a small glass test tube.

-

Add 2-3 drops of each solution (A, B, and C) to the beads.

-

Heat the tube at 100°C for 5 minutes.

-

Observe the color:

Protocol 5: Final Cleavage and Deprotection

-

After the final synthesis cycle and Nα-Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (5 x 10 mL) and dry it under a vacuum for at least 1 hour.[5]

-

Prepare the cleavage cocktail. A common and effective cocktail for many peptides is "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a less odorous alternative like TFA/Triisopropylsilane (TIS)/water at 95:2.5:2.5.[14] TIS is a scavenger for the cations generated during deprotection.[15]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under a vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical and chemical pathways in the Fmoc/OtBu orthogonal protection strategy.

Caption: High-level workflow of the iterative cycle in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Nα-Fmoc group deprotection using piperidine.

Caption: Mechanism of OtBu side-chain deprotection using Trifluoroacetic Acid (TFA).

Conclusion

The orthogonal protection strategy utilizing Fmoc and OtBu groups is a robust and versatile methodology that has revolutionized peptide synthesis. Its widespread adoption is a testament to its efficiency, mild reaction conditions, and applicability to a diverse range of peptide sequences. A thorough understanding of the underlying chemistry, careful selection of reagents based on quantitative data, and adherence to optimized experimental protocols are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical details for researchers, scientists, and drug development professionals to successfully implement and troubleshoot the Fmoc/OtBu strategy in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. digital.csic.es [digital.csic.es]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Glu(OtBu)-OH

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Among these essential building blocks, Fmoc-Glu(OtBu)-OH has established itself as the gold standard for the incorporation of glutamic acid residues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key features, experimental protocols, and critical considerations associated with the use of Fmoc-Glu(OtBu)-OH in SPPS.

Core Attributes of Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OtBu)-OH is a derivative of glutamic acid where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group of the side chain is protected by the acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is the foundation of the widely adopted Fmoc/tBu strategy in SPPS, which allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Glu(OtBu)-OH is crucial for its effective use in peptide synthesis.

| Property | Value |

| CAS Number | 71989-18-9 |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.47 g/mol |

| Appearance | White to off-white powder[2] |

| Melting Point | 91 - 94 °C[2] |

| Assay (HPLC) | ≥98.0% |

| Solubility | Insoluble in water[2] |

| Storage Temperature | 2-8°C |

| Optical Activity | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) |

The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis

The use of Fmoc-Glu(OtBu)-OH is integral to the Fmoc/tBu SPPS workflow. This strategy offers the significant advantage of employing mild basic conditions for the iterative deprotection of the N-terminal Fmoc group, which is compatible with a wide range of sensitive amino acid residues and modifications.[3] The acid-labile side-chain protecting groups, including the OtBu group of glutamic acid, remain stable throughout the synthesis and are removed in a single final step.

Detailed Experimental Protocols

Accurate and reproducible experimental procedures are critical for successful peptide synthesis. The following are detailed protocols for the key steps involving Fmoc-Glu(OtBu)-OH.

Protocol 1: Fmoc Deprotection

This procedure outlines the removal of the N-terminal Fmoc group from the growing peptide chain attached to the solid support.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the slurry for 5 minutes at room temperature.[5]

-

Drain the deprotection solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[5]

-

Confirm the completion of deprotection using a colorimetric test such as the Kaiser test, which detects the presence of free primary amines.[4]

Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH

This protocol details the incorporation of an Fmoc-Glu(OtBu)-OH residue into the peptide chain.

Materials:

-

Deprotected peptide-resin

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA))

-

DMF

-

DCM

Procedure:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading), a coupling reagent such as HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3]

-

Pre-activate the amino acid solution for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (no color change) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[5]

Protocol 3: Final Cleavage and Side-Chain Deprotection

This procedure describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[3]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.[3][6]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While the Fmoc/tBu strategy is robust, certain side reactions can occur, particularly in sequences containing glutamic acid.

Pyroglutamate Formation

If glutamic acid is at the N-terminus of the peptide, it can undergo intramolecular cyclization to form a pyroglutamate residue.[3] This side reaction is more prevalent during the coupling of the subsequent amino acid and can be minimized by ensuring rapid and efficient coupling.[3][7]

Side Reactions from the Tert-Butyl Group

During the final TFA cleavage, the tert-butyl cation (tBu⁺) is generated from the OtBu protecting group. This highly reactive carbocation can alkylate nucleophilic residues such as tryptophan and cysteine.[1][8] To prevent these side reactions, scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap the tert-butyl cations.[9]

Conclusion

Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern solid-phase peptide synthesis. Its orthogonal protecting groups, compatibility with the mild Fmoc/tBu strategy, and well-defined reaction protocols make it a reliable choice for the incorporation of glutamic acid into a wide array of peptides. A thorough understanding of its properties, adherence to optimized protocols, and awareness of potential side reactions are key to leveraging the full potential of this critical building block in the synthesis of complex and therapeutically relevant peptides.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mesalabs.com [mesalabs.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Science: An In-depth Technical Guide to Fmoc-Glu(OtBu)-OH

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Applications of Fmoc-Glu(OtBu)-OH in Biochemical Research.

Fmoc-Glu(OtBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester, stands as a pivotal building block in the field of biochemical research, particularly in the realm of synthetic peptide chemistry. Its unique structural characteristics, featuring a base-labile α-amino protecting group (Fmoc) and an acid-labile side-chain protecting group (OtBu), provide the necessary orthogonality for the precise and efficient assembly of complex peptide chains. This technical guide delves into the core applications of Fmoc-Glu(OtBu)-OH, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most widespread application of Fmoc-Glu(OtBu)-OH is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The strategic use of the Fmoc and OtBu protecting groups allows for a stepwise and controlled elongation of the peptide chain on a solid support.

The Fmoc group shields the α-amino group of the glutamic acid, preventing its participation in peptide bond formation until it is selectively removed by a mild base, typically piperidine.[1] Concurrently, the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain from unwanted side reactions during the coupling steps.[2][3] This OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid resin.[2][3]

The Orthogonal Protecting Group Strategy

The differential lability of the Fmoc and OtBu groups is the essence of the orthogonal protection strategy, which is fundamental to the success of Fmoc-based SPPS. This strategy ensures that the deprotection of the α-amino group for chain elongation does not affect the side-chain protection, and vice versa.

Quantitative Data in Peptide Synthesis

The use of high-purity Fmoc-Glu(OtBu)-OH is critical for achieving high yields and purity of the final peptide. Commercially available Fmoc-Glu(OtBu)-OH often boasts high purity levels, which is a prerequisite for successful synthesis.

| Parameter | Specification | Reference |

| HPLC Purity | ≥ 99.0% | [4] |

| Enantiomeric Purity | ≥ 99.8% | [4] |

| Stability in DMF (7 days) | >98% | [1] |

The efficiency of the coupling reaction and the prevention of side reactions are paramount. While direct quantitative data for the coupling efficiency of Fmoc-Glu(OtBu)-OH is not always explicitly reported in comparative studies, its widespread use as the standard reagent for incorporating glutamic acid attests to its high efficiency under optimized conditions.[5] The OtBu protecting group is effective in minimizing side reactions such as the formation of glutarimide, a common issue with glutamic acid residues. The use of bulkier protecting groups can further reduce such side reactions, but Fmoc-Glu(OtBu)-OH remains the workhorse for most applications due to its balance of reactivity and protection.[6]

| Side Reaction | Protecting Group | Byproduct Formation | Reference |

| Glutarimide Formation | OtBu | Low | [6] |

| Glutarimide Formation | O-2-PhiPr | Very Low | [6] |

Experimental Protocols

Standard Protocol for Incorporation of Fmoc-Glu(OtBu)-OH in SPPS

This protocol outlines the manual steps for a single coupling cycle. These steps are repeated for each amino acid in the peptide sequence.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[5]

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove residual piperidine.[5]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[5]

-

Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[5]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5]

-

Monitor the coupling completion using a qualitative method such as the Kaiser test.

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[5]

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other side-chain protecting groups.[7]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Drug Delivery and Biomaterials

While Fmoc-Glu(OtBu)-OH is primarily a tool for peptide synthesis, the resulting glutamic acid-containing peptides have significant applications in drug delivery and the creation of advanced biomaterials.

Stimuli-Responsive Hydrogels

Peptides rich in glutamic acid can be designed to self-assemble into hydrogels that are responsive to environmental stimuli, such as pH.[8][9][10] The carboxylic acid side chains of the glutamic acid residues can be protonated or deprotonated in response to changes in pH, leading to changes in the hydrogel's structure and properties.[11] This "smart" behavior can be harnessed for controlled drug release. For example, a drug can be encapsulated within the hydrogel and released when a specific pH trigger is encountered, such as in the acidic microenvironment of a tumor.[10]

The synthesis of these pH-responsive peptides relies on the precise incorporation of glutamic acid, which is facilitated by the use of Fmoc-Glu(OtBu)-OH during SPPS.

Enhanced Pharmacological Properties

The incorporation of glutamic acid into therapeutic peptides can also enhance their pharmacological properties, such as solubility and bioavailability.[12] Furthermore, the ability to create cyclic peptides, which often exhibit greater stability and receptor affinity, is also dependent on the strategic use of protected amino acids like Fmoc-Glu(OtBu)-OH.[6]

Conclusion

Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern biochemical research and drug development. Its role in enabling the precise and efficient synthesis of peptides through SPPS is unparalleled. The orthogonal protection strategy afforded by the Fmoc and OtBu groups provides the control necessary to construct complex and modified peptides. The applications of these synthetically derived peptides in areas such as stimuli-responsive drug delivery and the development of novel biomaterials highlight the profound impact of this foundational building block on advancing science and medicine. This guide provides a solid foundation for researchers to effectively utilize Fmoc-Glu(OtBu)-OH in their work, paving the way for future discoveries and innovations.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-Glu(OtBu)-OH [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. pH-sensitive peptide hydrogel for glucose-responsive insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

A Tale of Two Building Blocks: A Technical Comparison of Fmoc-Glu(OtBu)-OH and Fmoc-Glutamol(OtBu)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, the precise selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. This technical guide provides an in-depth comparison of two structurally related yet functionally distinct glutamic acid derivatives: the ubiquitous Fmoc-Glu(OtBu)-OH and its reduced counterpart, Fmoc-Glutamol(OtBu) . Understanding their fundamental differences in chemical properties, synthesis, and applications is crucial for the rational design of novel peptide-based therapeutics, including peptidomimetics and other modified biomolecules.

Core Structural and Functional Differences

The primary distinction between these two molecules lies in the functional group at the alpha-carbon. Fmoc-Glu(OtBu)-OH is a standard N-alpha-Fmoc and side-chain protected amino acid , featuring a carboxylic acid at the alpha-position. This carboxylic acid is the reactive site for peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).

In contrast, Fmoc-Glutamol(OtBu), chemically named (S)-(4-Fmoc-amino)-5-hydroxypentanoic acid tert-butyl ester, is an amino alcohol . The alpha-carboxylic acid has been reduced to a primary alcohol (-CH₂OH). This structural modification fundamentally alters its reactivity and its role in synthetic chemistry. It can no longer form a standard amide bond at this position but instead introduces a stable, non-hydrolyzable linkage, making it a valuable tool for creating peptide isosteres with enhanced stability against enzymatic degradation.

Quantitative Data Summary

A summary of the key physicochemical properties of both compounds is presented below for direct comparison.

| Property | Fmoc-Glu(OtBu)-OH | Fmoc-Glutamol(OtBu) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | tert-butyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoate |

| Molecular Formula | C₂₄H₂₇NO₆[1] | C₂₄H₂₉NO₅ |

| Molecular Weight | 425.47 g/mol [2] | 411.49 g/mol |

| Appearance | White to off-white powder[2] | White to off-white solid |

| Melting Point | 80-95 °C[1] | Not readily available |

| Solubility | Soluble in DMSO and DMF[2] | Soluble in organic solvents |

| Optical Rotation | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | Not readily available |

| CAS Number | 71989-18-9[1] | 153815-59-9 |

Synthesis and Experimental Protocols

Synthesis of Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OtBu)-OH is a commercially available reagent, but its synthesis generally involves the protection of the amino group of L-glutamic acid with Fmoc-OSu or Fmoc-Cl, followed by the protection of the side-chain carboxylic acid as a tert-butyl ester.

Synthesis of Fmoc-Glutamol(OtBu) via Reduction of Fmoc-Glu(OtBu)-OH

Fmoc-Glutamol(OtBu) is synthesized by the reduction of the alpha-carboxylic acid of Fmoc-Glu(OtBu)-OH. A general and effective method for this transformation is the use of sodium borohydride in the presence of an activating agent for the carboxylic acid.

Experimental Protocol: Reduction of Fmoc-Glu(OtBu)-OH to Fmoc-Glutamol(OtBu)

-

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1 equivalent) and stir for 5 minutes.

-

Slowly add isobutyl chloroformate (1 equivalent) and stir the mixture for an additional 15 minutes at -15 °C to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (2-3 equivalents) in a small amount of water.

-

Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure Fmoc-Glutamol(OtBu).

-

Applications in Research and Drug Development

Fmoc-Glu(OtBu)-OH: The Workhorse of Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OtBu)-OH is a cornerstone of modern Fmoc-based SPPS.[3] Its orthogonal protecting groups (base-labile Fmoc for the α-amino group and acid-labile OtBu for the side-chain carboxyl group) allow for the stepwise and controlled assembly of peptide chains.[3]

-

Linear and Cyclic Peptides: It is a standard building block for the synthesis of a vast array of linear and cyclic peptides with therapeutic potential.

-

Modified Peptides: The protected glutamic acid residue can be incorporated into peptides that undergo post-translational modifications.

-

Peptide Libraries: It is extensively used in the generation of peptide libraries for high-throughput screening in drug discovery.

Fmoc-Glutamol(OtBu): A Gateway to Peptide Isosteres and Pseudopeptides

The primary application of Fmoc-Glutamol(OtBu) is in the synthesis of peptidomimetics where a standard amide bond is replaced by a more stable linkage. This modification can significantly enhance the pharmacokinetic properties of a peptide, such as its resistance to proteolysis.

-

Reduced Amide Bond Isosteres: The hydroxyl group of Fmoc-Glutamol(OtBu) can be further modified, for example, by conversion to an amine, to form a reduced amide bond isostere (-CH₂-NH-) when coupled with a carboxylic acid.

-

Pseudopeptides: Incorporation of Fmoc-Glutamol(OtBu) into a peptide sequence results in a pseudopeptide with altered backbone properties.[4]

-

C-Terminal Modification: It can be used as a C-terminal residue in a peptide chain, resulting in a peptide alcohol, which can have unique biological activities.

Signaling Pathways and Experimental Workflows

While specific signaling pathways targeted by peptides containing Fmoc-Glutamol(OtBu) are highly dependent on the full peptide sequence, the following diagrams illustrate the general synthetic workflows and logical relationships of these two building blocks.

Conclusion

Fmoc-Glu(OtBu)-OH and Fmoc-Glutamol(OtBu) represent a fascinating example of how a subtle structural modification—the reduction of a carboxylic acid to an alcohol—can dramatically expand the synthetic chemist's toolkit. While Fmoc-Glu(OtBu)-OH remains an indispensable component for the routine synthesis of peptides, Fmoc-Glutamol(OtBu) opens the door to the creation of novel peptidomimetics with potentially superior therapeutic profiles. A thorough understanding of the distinct properties and applications of each of these building blocks is essential for the continued advancement of peptide-based drug discovery.

References

- 1. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester, a crucial building block in solid-phase peptide synthesis (SPPS). Due to its orthogonal protecting groups—the acid-labile tert-butyl (tBu) ester on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group—this reagent is invaluable for the synthesis of complex peptides.[1] This document outlines the detailed experimental protocols, key quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-glutamic acid 5-tert-butyl ester is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₇NO₆[1] |

| Molecular Weight | 425.47 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[1][2] |

| Melting Point | 83-91.2 °C[1][3] |

| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[1][3] |

| Purity (HPLC) | ≥98.0%[1] |

| CAS Number | 71989-18-9[1] |

Synthesis Methodology

The synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester is a multi-step process that typically begins with the protection of L-glutamic acid.[1] A common and scalable approach involves the initial formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-tert-butyl ester and subsequent protection of the α-amino group with the Fmoc moiety.[1][3][4]

Chemical Reaction Pathway

Caption: Chemical synthesis pathway for Fmoc-L-glutamic acid 5-tert-butyl ester.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester.

Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)

-

In a 3000 mL three-necked flask equipped with a mechanical stirrer, add 2324 g of tert-butyl acetate and 73.5 g of L-glutamic acid.[1]

-

Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.[1]

-

Allow the reaction to proceed for 48 hours at 10°C.[1]

-

Cool the reaction mixture to 0°C and add 1000 mL of water.[1]

-

Perform an extraction using the excess tert-butyl acetate as the organic phase.[1]

-

Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[1][5]

-

Separate the layers and wash the organic layer three times with 400 mL of 1% Na₂CO₃ solution.[5]

-

Concentrate the tert-butyl acetate layer under reduced pressure to obtain an oily substance, Glu(OtBu)₂. A yield of approximately 32.4% can be expected.[5]

Step 2: Synthesis of L-Glutamic acid 5-tert-butyl ester (Glu(OtBu))

-

In a 1000 mL three-necked flask, add the 42 g of Glu(OtBu)₂ obtained from the previous step, 400 mL of water, and 11 g of copper(II) chloride (CuCl₂).[3][5]

-

Heat the mixture to 50°C and react for 12 hours to form the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[1][3][5]

-

Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.[1][3][5]

-

Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester (Glu(OtBu)).[1][3][5]

Step 3: N-terminal Fmoc Protection

-

To the solution containing Glu(OtBu), add 48 g of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][3]

-

Maintain the pH at 8-9 and allow the reaction to proceed for 10 hours to obtain the crude Fmoc-L-glutamic acid 5-tert-butyl ester.[1][3]

Purification Protocol

Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The primary methods employed are acidification, extraction, and crystallization.[1]

Caption: Purification workflow for Fmoc-L-glutamic acid 5-tert-butyl ester.

-

Acidify the crude reaction mixture from the synthesis step with hydrochloric acid (HCl).[1][3]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]

-

Concentrate the ethyl acetate layer under reduced pressure.[1][3]

-

Induce crystallization of the product. This can be facilitated by the addition of a non-polar solvent such as hexane.[1]

-

Filter the resulting white solid and wash with a cold solvent (e.g., a mixture of ethyl acetate and hexane).[1]

-

Dry the purified solid under vacuum to obtain the final product.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material (L-Glutamic Acid) | 73.5 g | [1] |

| Intermediate (Glu(OtBu)₂) Yield | 42 g (32.4%) | [5] |

| Final Product (Fmoc-Glu(OtBu)-OH) Yield | 55 g | [3] |

| Purity (HPLC) | 99.4% | [3] |

| Optical Rotation | -8.8° | [3] |

| Melting Point | 88.7-91.2 °C | [3] |

| Isomer Content | 0.12% | [3] |

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 4. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [wap.guidechem.com]

Biological activity of peptides containing glutamic acid.

An In-depth Technical Guide to the Biological Activity of Peptides Containing Glutamic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, a non-essential alpha-amino acid, is a fundamental component of proteins and a key molecule in cellular metabolism.[1] In its anionic form, glutamate, it is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in neural communication, memory, learning, and synaptic plasticity.[1][2] Beyond its role as a neurotransmitter, glutamic acid's unique chemical properties—conferred by its acidic side chain—make it a crucial residue in a diverse array of bioactive peptides. Its ability to participate in electrostatic interactions, hydrogen bonding, and to serve as a versatile linker for chemical modifications has been leveraged in the development of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of the biological activities of peptides containing glutamic acid. It details their mechanisms of action, summarizes quantitative data on their activity, presents detailed experimental protocols for their study, and visualizes the key signaling pathways they modulate.

Section 1: Key Biological Activities and Mechanisms

Peptides incorporating glutamic acid exhibit a wide spectrum of biological functions, from neurotransmission and metabolic regulation to immunomodulation and enzyme inhibition.

Neurotransmission and Neuromodulation

Glutamic acid itself is a primary excitatory neurotransmitter.[1] Peptides containing this residue can act as highly specific neuromodulators.

-

N-Acetylaspartylglutamic Acid (NAAG): As the third most common neurotransmitter in the mammalian nervous system, NAAG is a dipeptide composed of N-acetylaspartic acid and glutamic acid.[5] It functions by activating the metabotropic glutamate receptor type 3 (mGluR3), a presynaptic receptor that, when activated, reduces the release of neurotransmitters like glutamate.[5] This mechanism is neuroprotective, as excessive glutamate can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6] The enzymatic breakdown of NAAG by NAAG peptidases is a key therapeutic target; inhibiting these enzymes increases NAAG concentration in the synapse, enhancing its neuroprotective effects.[5]

Metabolic Regulation and Drug Half-Life Extension

The side-chain carboxyl group of glutamic acid provides a convenient attachment point for chemical moieties that can dramatically improve the pharmacokinetic properties of peptide drugs.

-

GLP-1 Receptor Agonists: In blockbuster drugs for type 2 diabetes and obesity, such as Semaglutide and Tirzepatide, glutamic acid is used as a linker to attach a fatty acid chain to the peptide backbone.[3] This modification enhances the peptide's binding to serum albumin, significantly extending its circulatory half-life and allowing for less frequent administration (e.g., once weekly).[3]

Immunomodulation and Vaccine Development

Peptides containing glutamic acid are being investigated as components of therapeutic vaccines, particularly in oncology.

-

Cytotoxic T Lymphocyte (CTL) Epitopes: The decapeptide ELA, an analog of the Melan-A/MART-1 melanoma antigen, contains an N-terminal glutamic acid and is a candidate for cancer vaccines.[7] It is designed to be presented by major histocompatibility complex (MHC) class I molecules to elicit a tumor-specific CTL response.[7] A significant challenge with such peptides is the chemical instability of the N-terminal glutamic acid, which can cyclize to form a pyroglutamic acid derivative, a modification that abrogates CTL activity.[7] Research has shown that formulating these peptides as hydrochloride salts instead of acetate salts can enhance their stability.[7]

Enzyme Inhibition

The specific geometry and chemical properties of glutamic acid-containing peptides make them effective inhibitors of certain enzymes, notably viral proteases.

-

SARS-CoV 3CL Protease Inhibitors: Researchers have synthesized peptides containing glutamic acid and a trifluoromethyl ketone group as inhibitors of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication.[8] The glutamic acid residue interacts with the enzyme's active site, while the trifluoromethyl ketone forms a stable adduct with the catalytic cysteine residue.[8]

Structural Roles in Receptor Activation

The introduction of a charged glutamic acid residue into a hydrophobic transmembrane domain can drive receptor dimerization and constitutive activation.

-

neu/erbB-2 Receptor Activation: A single point mutation changing a valine to a glutamic acid in the transmembrane domain of the neu/erbB-2 receptor tyrosine kinase leads to its constitutive activation.[9] The protonated glutamic acid side chain forms strong hydrogen bonds within the membrane, promoting the dimerization of receptor molecules, which is the mechanism of activation.[9]

Section 2: Quantitative Analysis of Peptide Activity

This section summarizes key quantitative data from studies on glutamic acid-containing peptides. The data is presented in tables to facilitate comparison.

Table 1: Inhibitory Activity of Glutamic Acid-Containing Peptides against SARS-CoV 3CL Protease Data sourced from a fluorescence-based peptide cleavage assay.[8]

| Compound ID | Peptide Sequence/Structure | Target | K_i (μM) |

| 1 | Cbz-Val-Leu-Glu-CF3 | SARS-CoV 3CLpro | 116.1 ± 13.6 |

Table 2: Neuroprotective Activity of Peptides in a Glutamic Acid Excitotoxicity Model Data represents the concentration of peptide required to achieve a specific level of neuronal viability in primary cortical neuron cultures exposed to glutamic acid. Neuronal viability was measured by MTS assay 24 hours after insult.[10]

| Peptide | Sequence/Structure | Assay | Effective Concentration (μM) for significant protection (P < 0.05) |

| R15 | ARRRARRRRAARRRA | Glutamic Acid Excitotoxicity | ~1-5 |

| R10/A5 | ARRRARRRRAARRRA | Glutamic Acid Excitotoxicity | > 5 (less effective) |

| R10/W5 | WRRRWRRRRWWRRRW | Glutamic Acid Excitotoxicity | ~1-5 |

Section 3: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols used in the study of glutamic acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.[11][12]

-

Objective: To synthesize a peptide of a defined sequence on a solid resin support.

-

Materials:

-

Rink Amide or Wang resin.

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH).

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activator base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

-

-

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[12]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.

-

Capping: Cap any unreacted sites on the resin using acetic anhydride or 5% methanol in DMF.[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes, repeating once.[11]

-

Iterative Coupling and Deprotection: Sequentially couple the remaining amino acids using the same activation and deprotection steps. For glutamic acid, use the side-chain protected version (e.g., Fmoc-Glu(OtBu)-OH). Monitor coupling completion with a Kaiser test.[11]

-

Cleavage and Global Deprotection: Once the sequence is complete, wash the resin thoroughly with DCM. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating with the cleavage cocktail for 2-3 hours.[12]

-

Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Peptide Purification and Characterization

-

Objective: To purify the synthesized peptide and verify its identity and purity.

-

Methodology:

-

Purification (Reverse-Phase HPLC): Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[11] Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[12] Collect fractions corresponding to the major peak.

-

Purity Analysis (Analytical HPLC): Analyze the purity of the collected fractions on an analytical HPLC system with a C18 column. Pure fractions should show a single sharp peak.[12]

-

Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of the desired sequence.[11]

-

Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted from the method used to test inhibitors of SARS-CoV 3CLpro.[8]

-

Objective: To determine the inhibitory constant (K_i) of a peptide against a specific protease.

-

Materials:

-

Purified protease (e.g., SARS-CoV 3CLpro).

-

Fluorogenic substrate peptide for the protease.

-

Assay buffer.

-

Test inhibitor peptide (glutamic acid-containing peptide).

-

96-well microplate and a fluorescence plate reader.

-

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor peptide in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor peptide at various concentrations, and the purified enzyme.

-

Incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate releases a fluorophore, leading to a signal increase.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the K_i value.

-

Section 4: Signaling Pathways and Visualizations

Visualizing the complex interactions of peptides is essential for understanding their function. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

General Experimental Workflow

This diagram outlines the typical process from peptide design to biological evaluation.

Caption: A typical workflow for the synthesis, purification, and analysis of bioactive peptides.

NAAG-Mediated Neuroprotection Pathway

This diagram illustrates how the peptide NAAG activates the mGluR3 receptor to reduce neuronal excitability.

Caption: Signaling pathway of the NAAG peptide via the mGluR3 receptor.

Pharmacokinetic Modification of a Peptide Drug

This diagram shows the logic behind using glutamic acid as a linker to improve a peptide drug's half-life.

Caption: Use of glutamic acid as a linker for pharmacokinetic modification of peptide drugs.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]

- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The alphabet of intrinsic disorder: II. Various roles of glutamic acid in ordered and intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 6. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]